Tetrahydrofurfuryl butyrate
Overview
Description
Tetrahydrofurfuryl butyrate is an organic compound with the molecular formula C9H16O3. It is a fatty acid ester derived from butyric acid and tetrahydrofurfuryl alcohol. This compound is known for its heavy, sweet odor reminiscent of apricot and pineapple, making it a valuable ingredient in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydrofurfuryl butyrate can be synthesized through the esterification of tetrahydrofurfuryl alcohol with butyric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in a reactor, and the reaction is conducted under controlled temperature and pressure conditions to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Tetrahydrofurfuryl butyrate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breaking of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of tetrahydrofurfuryl alcohol and butyric acid. Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and alcohol .
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide), heat.
Transesterification: Alcohol (e.g., methanol or ethanol), acid or base catalyst (e.g., sulfuric acid or sodium methoxide), heat.
Major Products Formed:
Hydrolysis: Tetrahydrofurfuryl alcohol and butyric acid.
Transesterification: New ester (e.g., methyl butyrate or ethyl butyrate) and tetrahydrofurfuryl alcohol.
Scientific Research Applications
Tetrahydrofurfuryl butyrate has several applications in scientific research and industry:
Flavor and Fragrance Industry: Used as a fixative and modifier in fruit flavor compositions due to its sweet, fruity aroma.
Chemical Synthesis: Employed as an intermediate in the synthesis of other esters and organic compounds.
Biological Studies: Investigated for its potential effects on biological systems, including its interactions with enzymes and receptors.
Industrial Applications: Utilized in the production of various consumer products, including perfumes, cosmetics, and food additives.
Mechanism of Action
The mechanism of action of tetrahydrofurfuryl butyrate involves its interaction with olfactory receptors, which are responsible for detecting odors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic fruity aroma. Additionally, its ester bond can undergo hydrolysis in biological systems, releasing tetrahydrofurfuryl alcohol and butyric acid, which may have their own biological activities .
Comparison with Similar Compounds
Butyl Butyrate: Another ester with a fruity aroma, commonly used in flavor and fragrance applications.
Ethyl Butyrate: Known for its pineapple-like odor, used in food flavoring and perfumes.
Methyl Butyrate: Has a sweet, fruity smell and is used in flavorings and fragrances.
Uniqueness: Tetrahydrofurfuryl butyrate is unique due to its combination of tetrahydrofurfuryl alcohol and butyric acid, which imparts a distinct aroma profile that is heavier and more complex compared to other simple esters. Its versatility as a fixative and modifier in flavor compositions sets it apart from other esters that may not have the same stability or olfactory characteristics .
Properties
IUPAC Name |
oxolan-2-ylmethyl butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-4-9(10)12-7-8-5-3-6-11-8/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZVDLFOAZNCBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC1CCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862877 | |
Record name | Butanoic acid, (tetrahydro-2-furanyl)methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Heavy sweet aroma reminiscent of apricot and pineapple | |
Record name | Tetrahydrofurfuryl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1432/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water, Soluble (in ethanol) | |
Record name | Tetrahydrofurfuryl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1432/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.007-1.013 | |
Record name | Tetrahydrofurfuryl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1432/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2217-33-6, 92345-48-7 | |
Record name | Tetrahydrofurfuryl butyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2217-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydrofurfuryl butyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, (tetrahydro-2-furanyl)methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanoic acid, (tetrahydro-2-furanyl)methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (tetrahydro-2-furyl)methyl butyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.010 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAHYDROFURFURYL BUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W41378D174 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tetrahydrofurfuryl butyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036188 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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